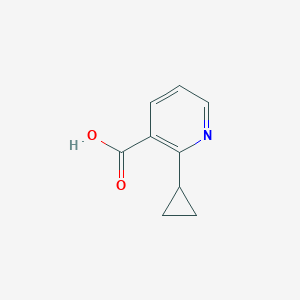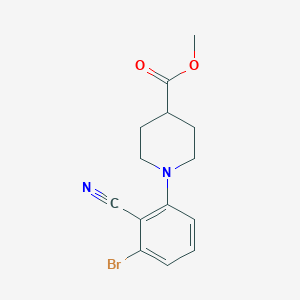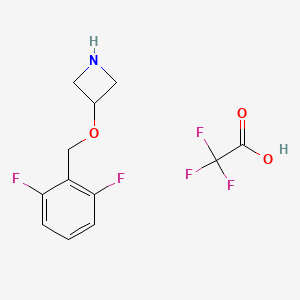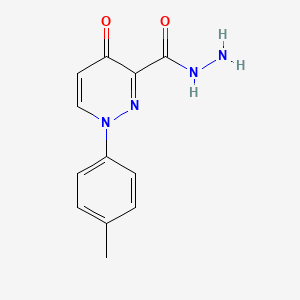![molecular formula C18H19N3O B1458310 N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide CAS No. 1461714-37-3](/img/structure/B1458310.png)
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide
Overview
Description
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, features a benzimidazole ring fused with a benzene ring, making it a bicyclic structure with significant potential in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide typically involves the condensation of 1,2-phenylenediamine with aldehydes, followed by oxidation. One common method includes the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions, often in a mixture of solvents, and the product is purified using techniques like hexane and water washes .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis. This method provides better yields and efficiency compared to conventional heating methods . The process involves the use of specific catalysts and optimized reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Mixtures of organic solvents like ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole derivatives with various functional groups, while substitution reactions can introduce different alkyl or aryl groups to the benzimidazole ring .
Scientific Research Applications
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
N-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide stands out due to its unique combination of a benzimidazole ring with a benzamide group. This structure enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,20-16(22)13-9-5-4-6-10-13)17-19-14-11-7-8-12-15(14)21(17)3/h4-12H,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXXRMTAMCAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)




![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)



![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)



![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)
